2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde
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Overview
Description
2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde is a chemical compound with the molecular formula C11H12FNO and a molecular weight of 193.22 g/mol . It is a biochemical used primarily in proteomics research . The compound features a benzaldehyde core substituted with a fluorine atom and a pyrrolidine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde typically involves the introduction of a fluorine atom and a pyrrolidine ring onto a benzaldehyde core. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced to the benzaldehyde ring. This is followed by the addition of the pyrrolidine ring through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products
Oxidation: 2-Fluoro-4-pyrrolidin-1-ylbenzoic acid.
Reduction: 2-Fluoro-4-pyrrolidin-1-ylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzaldehyde: Lacks the pyrrolidine ring, making it less sterically hindered.
4-Pyrrolidin-1-ylbenzaldehyde: Lacks the fluorine atom, affecting its electronic properties.
2-Fluoro-4-methylbenzaldehyde: Substitutes a methyl group for the pyrrolidine ring, altering its steric and electronic properties
Uniqueness
2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde is unique due to the combination of a fluorine atom and a pyrrolidine ring on the benzaldehyde core. This combination imparts distinct steric and electronic properties, making it valuable in various research applications .
Properties
IUPAC Name |
2-fluoro-4-pyrrolidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-11-7-10(4-3-9(11)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDBTRRKFABLOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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